molecular formula C21H20N2O B6101297 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Numéro de catalogue B6101297
Poids moléculaire: 316.4 g/mol
Clé InChI: ZOKXJKZPYGAPPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as JNJ-63533054, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammatory disorders.

Mécanisme D'action

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets the bromodomain and extra-terminal (BET) family of proteins, specifically the bromodomain 4 (BRD4) protein. BRD4 is involved in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to specific genes. This compound binds to the acetyl-lysine binding pocket of BRD4, preventing its interaction with acetylated histones and inhibiting gene transcription.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma. It reduces the production of pro-inflammatory cytokines and chemokines, leading to decreased inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide is a potent and selective inhibitor of BRD4, making it a valuable tool for studying the role of BET proteins in disease. However, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes. In addition, the in vivo efficacy and safety of this compound have not been fully characterized, which may limit its potential clinical translation.

Orientations Futures

There are several future directions for the research and development of BET inhibitors, including 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide. One potential direction is the identification of biomarkers that can predict response to BET inhibitors in cancer and inflammatory disorders. Another direction is the development of more potent and selective BET inhibitors with improved pharmacokinetic properties. Finally, the combination of BET inhibitors with other therapies, such as immunotherapy or chemotherapy, may enhance their efficacy in treating cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. It has potent anti-tumor and anti-inflammatory activity and has been extensively studied in preclinical models of cancer and inflammatory disorders. While the synthesis of this compound is complex and low-yielding, it is a valuable tool for studying the role of BET proteins in disease. There are several future directions for the research and development of BET inhibitors, including the identification of biomarkers, the development of more potent and selective inhibitors, and the combination with other therapies.

Méthodes De Synthèse

The synthesis of 2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-(4-pyridinylmethyl)benzaldehyde, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2,5-dimethyl-N-(4-aminophenyl)benzamide to yield this compound. The overall yield of the synthesis is reported to be around 15%.

Applications De Recherche Scientifique

2,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer and inflammatory disorders. It has been shown to have potent anti-tumor activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and non-small cell lung cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.

Propriétés

IUPAC Name

2,5-dimethyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-3-4-16(2)20(13-15)21(24)23-19-7-5-17(6-8-19)14-18-9-11-22-12-10-18/h3-13H,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKXJKZPYGAPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.